3-Hydroxy-5-methoxybiphenyl

GABAA receptor pharmacology neuropharmacology ion channel modulation

3-Hydroxy-5-methoxybiphenyl (CAS 55814-99-8; IUPAC: 3-methoxy-5-phenylphenol) is a naturally occurring monohydroxylated monomethoxylated biphenyl (C₁₃H₁₂O₂, MW 200.23 g/mol). It has been isolated from plant genera including Lindera, Rhaphiolepis, Securidaca, and Garcinia, and is characterized as a metabolite in the biphenyl phytoalexin pathway initiated by biphenyl synthase 3 (BIS3).

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 55814-99-8
Cat. No. B1252442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methoxybiphenyl
CAS55814-99-8
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2=CC=CC=C2
InChIInChI=1S/C13H12O2/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9,14H,1H3
InChIKeyMFGGGJCBWVBPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-methoxybiphenyl (CAS 55814-99-8): Technical Baseline for Scientific Procurement and Differentiation


3-Hydroxy-5-methoxybiphenyl (CAS 55814-99-8; IUPAC: 3-methoxy-5-phenylphenol) is a naturally occurring monohydroxylated monomethoxylated biphenyl (C₁₃H₁₂O₂, MW 200.23 g/mol) [1]. It has been isolated from plant genera including Lindera, Rhaphiolepis, Securidaca, and Garcinia, and is characterized as a metabolite in the biphenyl phytoalexin pathway initiated by biphenyl synthase 3 (BIS3) [2]. This compound occupies a distinct substitution pattern niche—3-OH, 5-OCH₃ on the biphenyl scaffold—that confers a unique combination of GABAA receptor positive modulation, anti-inflammatory activity, and a favorable selectivity/toxicity window that is not replicated by its closest structural analogs [3].

Why 3-Hydroxy-5-methoxybiphenyl Cannot Be Replaced by Generic Biphenyl Analogs


Biphenyl derivatives with different hydroxyl/methoxyl substitution patterns exhibit divergent pharmacological profiles that preclude interchangeable use. The 3-OH,5-OCH₃ pattern of this compound yields a GABAA receptor EC₅₀ of 0.8 μM—approximately 4- to >100-fold more potent than other hydroxylated biphenyl congeners in the same series (EC₅₀ >3–100 μM) [1]. Conversely, the closely related 2',3-dihydroxy-5-methoxybiphenyl (RIR-2) shows 3-fold greater potency in superoxide inhibition assays (IC₅₀ 2.57 μM vs. <8.36 μM) but lacks the same level of GABAA receptor selectivity characterization [2]. The fully methoxylated analog 3,5-dimethoxybiphenyl and the unsubstituted 3-hydroxybiphenyl completely lack the dual-target profile. Procurement decisions based solely on biphenyl scaffold similarity will therefore fail to capture the specific pharmacological signature required for neuroscience or inflammation research applications [3].

Quantitative Differentiation Evidence for 3-Hydroxy-5-methoxybiphenyl (55814-99-8) Against Close Analogs


GABAA Receptor Positive Modulation: 4- to >100-Fold Higher Potency Than Congeneric Hydroxylated Biphenyls

In a head-to-head electrophysiological evaluation of seven hydroxylated biphenyl derivatives (1–7) on recombinant human α₁β₂γ₂L GABAA receptors expressed in Xenopus laevis oocytes, compound 3 (identified as 3-hydroxy-5-methoxybiphenyl among the naturally occurring subset) was the most potent positive modulator with an EC₅₀ of 0.8 μM [1]. In contrast, the other active congeners—compounds 1, 2, 5, and 7—required concentrations higher than 3–10 μM to enhance GABA-evoked Cl⁻ currents, representing a ≥4-fold potency advantage. Compound 4 was the most efficacious but less potent. Compound 6 was inactive as a GABAA potentiator. The potency of 3-hydroxy-5-methoxybiphenyl was comparable to clinical drugs diazepam (benzodiazepine site agonist), propofol, and allopregnanolone tested under similar conditions [1]. Critically, the enhancement was not blocked by flumazenil, indicating a binding site distinct from the benzodiazepine pocket, a mechanistic differentiation from classical benzodiazepine-site modulators [1].

GABAA receptor pharmacology neuropharmacology ion channel modulation

Flumazenil-Insensitive GABAA Modulation: Mechanistic Selectivity Distinct from Benzodiazepine-Site Agonists

The GABAA receptor potentiation by 3-hydroxy-5-methoxybiphenyl (EC₅₀ 0.8 μM) was not antagonized by flumazenil, a competitive benzodiazepine-site antagonist, confirming that this compound acts through a non-benzodiazepine binding site [1]. This stands in contrast to diazepam, whose effects are fully reversed by flumazenil. Furthermore, in an in vivo rat model, compound 3 did not induce loss of the righting reflex—a hallmark of anesthetic GABAA modulators such as propofol—yet it significantly protected animals from picrotoxin-induced seizures, confirming in vivo central GABAA receptor engagement without anesthetic liability [1]. This pharmacodynamic profile (anticonvulsant activity without sedation/anesthesia) is not reported for the other biphenyls in the series.

GABAA receptor subtype selectivity drug discovery anti-seizure

Anti-Inflammatory Activity: fMLP-Induced Superoxide Inhibition with Quantified Potency Relative to Closest Structural Analog

In a bioassay-guided fractionation study of Rhaphiolepis indica var. tashiroi, 3-hydroxy-5-methoxybiphenyl (compound 7) was among three active biphenyls that inhibited N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide anion production in human neutrophils with IC₅₀ values <8.36 μM [1]. However, a subsequent mechanistic study on the closely related structural analog 2',3-dihydroxy-5-methoxybiphenyl (RIR-2, differing by one additional phenolic –OH at the 2' position) demonstrated superior potency with an IC₅₀ of 2.57 ± 0.22 μM and also inhibited cathepsin G release (IC₅₀ 18.72 ± 3.76 μM) and neutrophil migration [2]. This establishes a clear SAR: the additional 2'-OH group enhances anti-inflammatory potency by approximately 3-fold but simultaneously alters the pharmacological profile relative to the monohydroxy 3-OH,5-OCH₃ compound. No GABAA modulation data are available for RIR-2, meaning the dual-target profile (GABAA + anti-inflammatory) is unique to 3-hydroxy-5-methoxybiphenyl [1][2].

neutrophil inflammation superoxide anion respiratory burst inhibition

Favorable Selectivity Profile: Absence of Cytotoxicity in Normal Cell Lines Versus Cytotoxic Congeners

In a cytotoxicity evaluation of compounds isolated from Securidaca longipedunculata, 3-hydroxy-5-methoxybiphenyl (compound 3) and most other pure compounds showed no toxicity toward normal human LO2 hepatocytes and BEAS-2B bronchial epithelial cells [1]. In contrast, compounds 6 (2-hydroxy-6-methoxybenzoic acid) and 7 (2,4,5-trimethoxybenzophenone) from the same extract demonstrated weak cytotoxic activity against cancer cell lines (compound 6: IC₅₀ 22.2 μM against A549; compound 7: IC₅₀ 45.2 μM against HepG2), indicating that the 3-hydroxy-5-methoxybiphenyl scaffold lacks the structural features that confer cytotoxicity in related phenolics [1]. This selectivity—active at GABAA receptors and in anti-inflammatory assays without detectable cytotoxicity—is a critical procurement discriminator for in vivo pharmacology studies where a clean safety window is required.

cytotoxicity screening selectivity index safety pharmacology

Predicted ADMET Profile Supporting CNS Penetration with Low CYP-Mediated Drug Interaction Risk

In silico ADMET prediction (admetSAR 2.0) for 3-hydroxy-5-methoxybiphenyl indicates high probability of human intestinal absorption (99.75%), Caco-2 permeability (89.00%), and blood-brain barrier penetration (BBB− predicted at 55.00% probability, suggesting moderate CNS access potential consistent with its demonstrated in vivo anticonvulsant activity) [1]. Notably, the compound is predicted not to inhibit CYP3A4 (90.41% probability) and CYP2C9 (84.45% probability), the two major cytochrome P450 isoforms responsible for most drug-drug interactions [1]. In contrast, the related biphenyl phytoalexin aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) and the fully methoxylated 3,5-dimethoxybiphenyl are expected to have increased lipophilicity (higher XlogP) due to additional methoxy groups, which may alter their ADMET profile, though direct comparative ADMET data are absent from the primary literature [2].

ADMET prediction blood-brain barrier drug-drug interaction CYP inhibition

Structural Differentiation: The 3-OH,5-OCH₃ Substitution Pattern Confers a Distinct Pharmacological Signature Absent in Symmetric or Fully Substituted Analogs

The asymmetric 3-hydroxy-5-methoxy substitution pattern of this compound creates a dipole and hydrogen-bond donor/acceptor arrangement distinct from symmetric analogs. 3,5-Dihydroxybiphenyl (the fully reduced precursor in the phytoalexin pathway) lacks the methoxy-induced lipophilicity and steric modulation of hydrogen bonding, while 3,5-dimethoxybiphenyl (isolated alongside 3-hydroxy-5-methoxybiphenyl from Lindera fruticosa) lacks the phenolic –OH required for hydrogen-bond donation at physiological pH [1]. The biosynthetic precursor 3,5-dihydroxybiphenyl is converted to aucuparin (4-hydroxy-3,5-dimethoxybiphenyl) via O-methyltransferases, illustrating that the monohydroxy-monomethoxy intermediate represents a distinct metabolic node with unique physicochemical properties (XlogP ~3.2, one H-bond donor, two H-bond acceptors, TPSA 29.50 Ų) [2]. This intermediate polarity profile—more lipophilic than dihydroxybiphenyl but more polar than dimethoxybiphenyl—correlates with its observed dual GABAA/anti-inflammatory activity. Quantitative comparative pharmacological data across the full methylation series are not yet available (class-level inference limitation), but the structural differentiation is definitive [1][2].

structure-activity relationship biphenyl substitution pattern chemo-selectivity

Best Application Scenarios for 3-Hydroxy-5-methoxybiphenyl (55814-99-8) Based on Quantitative Evidence


Neuroscience Chemical Probe for Non-Benzodiazepine-Site GABAA Receptor Modulation

3-Hydroxy-5-methoxybiphenyl is the preferred chemical probe for dissecting flumazenil-insensitive GABAA receptor pharmacology. With an EC₅₀ of 0.8 μM and potency comparable to diazepam, propofol, and allopregnanolone, yet operating through a non-benzodiazepine binding site (flumazenil-insensitive), it enables selective interrogation of alternative GABAA modulatory sites [1]. Its in vivo anticonvulsant efficacy in the picrotoxin seizure model, combined with the absence of sedative/anesthetic effects (no loss of righting reflex), makes it uniquely suited for preclinical studies aiming to decouple anticonvulsant efficacy from motor-impairing side effects [1].

Dual-Target Neuroinflammation Research: Combined GABAA Modulation and Neutrophil Superoxide Inhibition

For research programs investigating the intersection of neuroinflammation and synaptic inhibition, 3-hydroxy-5-methoxybiphenyl provides a single-agent tool with demonstrated GABAA positive modulation (EC₅₀ 0.8 μM) [1] and fMLP-induced superoxide anion inhibition (IC₅₀ < 8.36 μM) [2]. While the analog RIR-2 shows ~3-fold greater anti-inflammatory potency (IC₅₀ 2.57 μM), it lacks characterized GABAA activity, making 3-hydroxy-5-methoxybiphenyl the rational procurement choice when both pharmacological endpoints must be addressed simultaneously in cellular or in vivo neuroinflammation models [2].

Pharmacological Tool with Favorable Selectivity Window for In Vivo Proof-of-Concept Studies

The demonstrated absence of cytotoxicity against normal LO2 hepatocytes and BEAS-2B bronchial epithelial cells, contrasted with measurable cytotoxicity of co-isolated compounds from the same natural source (IC₅₀ 22.2–45.2 μM against cancer lines) [1], establishes 3-hydroxy-5-methoxybiphenyl as a low-toxicity-risk candidate for in vivo pharmacology. Combined with predicted low CYP3A4 and CYP2C9 inhibition liability, this compound is appropriate for rodent models where a clean safety profile is essential for interpreting target-dependent pharmacological effects [2].

Biphenyl Phytoalexin Pathway Intermediate for Plant Chemical Biology and Natural Product Biosynthesis Studies

As a characterized intermediate in the biphenyl phytoalexin biosynthetic pathway (formed via biphenyl synthase BIS3 and serving as the precursor to aucuparin), 3-hydroxy-5-methoxybiphenyl is essential for studies of induced disease resistance in apple (Malus × domestica) and Sorbus species [1]. Its distinct substitution pattern (3-OH,5-OCH₃ with XlogP 3.20) fills a specific node in the O-methylation cascade that cannot be replicated by 3,5-dihydroxybiphenyl (the immediate BIS3 product) or 3,5-dimethoxy-4-hydroxybiphenyl (aucuparin, the fully processed phytoalexin), making it indispensable for enzymatic studies of biphenyl O-methyltransferases [1][2].

Quote Request

Request a Quote for 3-Hydroxy-5-methoxybiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.